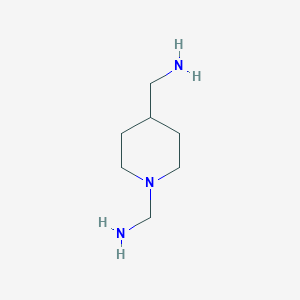

(Piperidine-1,4-diyl)dimethanamine

Description

Structure

3D Structure

Properties

CAS No. |

624742-76-3 |

|---|---|

Molecular Formula |

C7H17N3 |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

[1-(aminomethyl)piperidin-4-yl]methanamine |

InChI |

InChI=1S/C7H17N3/c8-5-7-1-3-10(6-9)4-2-7/h7H,1-6,8-9H2 |

InChI Key |

GGAIXWANWQSLQM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CN)CN |

Origin of Product |

United States |

The Strategic Importance of Piperidine and Diamine Moieties in Molecular Design

The value of (Piperidine-1,4-diyl)dimethanamine in chemical synthesis is rooted in the well-established and advantageous properties of its fundamental components: the piperidine (B6355638) ring and the diamine functional groups.

The piperidine heterocycle is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. wikipedia.orgmdpi.com This six-membered nitrogen-containing ring is favored in drug design for its ability to introduce a three-dimensional character to a molecule, which can enhance binding to biological targets. enamine.net The piperidine skeleton can influence crucial pharmacokinetic properties such as a molecule's lipophilicity and metabolic stability, thereby improving its drug-like characteristics. enamine.netresearchgate.net Its derivatives have found applications in over twenty classes of pharmaceuticals, including anticancer agents, antivirals, and analgesics. researchgate.netencyclopedia.pub

The Molecular Architecture and Research Horizons of Piperidine 1,4 Diyl Dimethanamine

The structural framework of (Piperidine-1,4-diyl)dimethanamine, also known as 1,4-bis(aminomethyl)piperidine, combines the piperidine (B6355638) ring with two aminomethyl groups at the 1 and 4 positions. This specific arrangement confers a unique set of properties and opens up a variety of research possibilities.

The synthesis of piperidine derivatives can be achieved through various methods, including the hydrogenation of the corresponding pyridine (B92270) derivatives. wikipedia.orgmdpi.com The synthesis of substituted piperidines is a well-explored area of organic chemistry, with numerous strategies developed for creating specific stereoisomers and functionalized variants. nih.govorganic-chemistry.orgwhiterose.ac.uk For instance, the synthesis of related compounds like 1-Boc-4-aminopiperidine often involves multi-step processes that could be adapted for the production of this compound. google.comgoogle.com

The research potential of this compound is significant. In medicinal chemistry, it can serve as a scaffold for the development of novel therapeutic agents. The two primary amine groups provide handles for the attachment of various pharmacophores, allowing for the creation of libraries of compounds for screening against different biological targets. Studies on similar piperidine diamine derivatives have shown their potential as factor Xa inhibitors, which are important anticoagulant agents. nih.govresearchgate.net The structural rigidity of the piperidine ring combined with the flexibility of the aminomethyl linkers could lead to compounds with high binding affinity and selectivity.

In the realm of materials science, the difunctional nature of this compound makes it an excellent candidate as a monomer or cross-linking agent in polymerization reactions. Its incorporation into polymer backbones could introduce desirable properties such as improved thermal stability, altered solubility, and the ability to chelate metal ions, which is useful in the development of functional materials.

Current Research Directions for Multifunctional Amine Compounds

Direct and Indirect Synthetic Routes to Piperidine Ring Systems with Diamine Functionality

The construction of the piperidine ring itself is a primary focus of synthetic organic chemistry. nih.gov Methods to create piperidines bearing diamine functionalities often involve either direct routes, where the ring is formed from an acyclic precursor already containing the necessary nitrogen atoms, or indirect routes that create the amine groups concurrently with or subsequent to the ring formation.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a powerful and widely used method for synthesizing piperidines from the corresponding pyridine (B92270) precursors. researchgate.net This approach is particularly effective for creating diamine-piperidine scaffolds when starting from pyridine rings substituted with nitrogen-containing functional groups that are also susceptible to reduction, such as nitrile or nitro groups.

A common strategy involves the hydrogenation of pyridinecarbonitriles. rsc.org In a typical two-step process, the nitrile group is first reduced to an aminomethyl group, followed by the saturation of the pyridine ring to form the piperidine. rsc.org The chemoselectivity of this reaction can be tuned by carefully selecting the catalyst and reaction conditions. For instance, palladium-based catalysts can be used to achieve this transformation. rsc.org

Another robust method is the hydrogenation of dinitropyridine derivatives. For the synthesis of analogous cis-3,5-diaminopiperidine scaffolds, a key step involves the hydrogenation of a di-Boc-protected diaminopyridine precursor at high pressure (2200 psi) using a rhodium-on-carbon (Rh/C) catalyst. nih.gov This demonstrates that aromatic diamines can be effectively reduced to their saturated piperidine counterparts, a strategy directly applicable to the synthesis of other diamine isomers.

Table 1: Examples of Catalytic Hydrogenation for Diamine-Piperidine Synthesis

| Starting Material | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Di-Boc-protected 3,5-diaminopyridine | 5% Rh/C | 2200 psi H₂, Acetic Acid, 110 °C | Boc-protected cis-3,5-diaminopiperidine | nih.gov |

| Pyridinecarbonitriles | Palladium, Rhodium, Cobalt, or Nickel catalysts | H₂ atmosphere | (Aminomethyl)piperidines | rsc.org |

This interactive table summarizes various catalytic hydrogenation methods. Click on the headers to sort the data.

Reductive amination is another key reduction strategy. This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine. pearson.com The double reductive amination of dicarbonyl compounds is a particularly direct method for accessing the piperidine skeleton. chim.it This "one-pot" cascade reaction efficiently forms two new C-N bonds, making it a versatile approach for producing a wide array of substituted piperidines. chim.itresearchgate.net

Intramolecular Cyclization Approaches for Diamine-Piperidine Formation

Intramolecular cyclization involves the formation of the piperidine ring from a single molecular precursor that contains all the necessary atoms. nih.gov This approach is highly effective for controlling stereochemistry and can be initiated through various chemical transformations.

One common method is the intramolecular aza-Michael reaction, where an amine attacks an α,β-unsaturated carbonyl system within the same molecule to form the heterocyclic ring. nih.gov For example, substituted 4-piperidones can be synthesized via an aza-Michael cyclization of divinyl ketones with a primary amine like benzylamine. kcl.ac.uk

Another powerful strategy involves the cyclization of amino alcohols. A one-pot synthesis can be achieved by the chlorination of amino alcohols using thionyl chloride, which facilitates the subsequent intramolecular substitution to form the piperidine ring, bypassing the need for multiple protection and deprotection steps. organic-chemistry.org Similarly, enantiomerically pure 3-(N-Boc amino) piperidine derivatives have been synthesized from L-glutamic acid. The process involves converting the amino acid into a diol, which is then transformed into a ditosylate. The final ring-closing step occurs when this intermediate reacts with various amines to yield the desired substituted piperidines.

Copper-promoted intramolecular carboamination of unactivated olefins provides another route to N-functionalized piperidines. nih.gov In this process, both a new N-C bond and a C-C bond are formed as the molecule cyclizes.

Table 2: Intramolecular Cyclization Strategies for Piperidine Formation

| Precursor Type | Key Reaction | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Divinyl ketones and primary amines | Aza-Michael cyclization | N/A | Substituted 4-piperidones | kcl.ac.uk |

| Amino alcohols | Chlorination and cyclization | SOCl₂ | Cyclic amines | organic-chemistry.org |

| Ditosylate from L-glutamic acid | Nucleophilic substitution | Reaction with primary amines | 3-(N-Boc amino) piperidines |

This interactive table outlines different intramolecular cyclization methods. Click on the headers to sort the data.

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy and ability to rapidly generate complex molecular scaffolds.

The Mannich reaction is a classic example used for synthesizing piperidin-4-one derivatives. chemrevlett.com This condensation reaction brings together an aldehyde, a ketone, and an amine (like ammonium (B1175870) acetate) to build the piperidine ring. chemrevlett.com A more advanced, stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids. This method uses a 1,3-bis-trimethylsilyl enol ether, an aldehyde, and an amine to produce a chiral dihydropyridinone, which serves as a versatile intermediate for a variety of substituted piperidines. rsc.org

The Ugi four-component reaction has also been employed to create libraries of 1,4-disubstituted piperidine derivatives, showcasing the power of MCRs in generating structural diversity. researchgate.net

Precursor-Based Synthesis and Functionalization of Piperidine Derivatives

An alternative to building the piperidine ring from scratch is to start with a pre-existing piperidine derivative and selectively modify its structure. This approach is crucial for fine-tuning the properties of the final molecule.

N-Arylation and Alkylation Reactions on Piperidine Nitrogen Atoms

Modification of the piperidine ring nitrogen is a fundamental transformation. N-alkylation is commonly achieved by reacting the piperidine with an alkyl halide, often in the presence of a weak base to neutralize the acid formed during the reaction. researchgate.net Conditions can be optimized to favor monoalkylation and prevent the formation of quaternary ammonium salts. researchgate.net Reductive amination also serves as a method for N-alkylation, where a piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent. pearson.comgoogle.com

N-arylation, the attachment of an aromatic group to the piperidine nitrogen, is typically accomplished using transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, such as coupling with aryl halides or arylboronic acids, are widely used and often tolerate a variety of functional groups. organic-chemistry.org These reactions provide efficient access to N-aryl piperidine derivatives, which are prevalent in many biologically active compounds. nih.gov

Table 3: Methods for N-Functionalization of Piperidines

| Reaction Type | Reagents | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide | Base (e.g., K₂CO₃), DMF | N-Alkylpiperidine | researchgate.net |

| Reductive Amination | Aldehyde/Ketone | Reducing agent (e.g., NaBH(OAc)₃) | N-Alkylpiperidine | pearson.comnih.gov |

| N-Arylation | Arylboronic acid | Copper(I) oxide, Methanol | N-Arylpiperidine | organic-chemistry.org |

This interactive table details common N-functionalization reactions. Click on the headers to sort the data.

Regioselective Functionalization of the Piperidine Carbon Backbone

Introducing substituents at specific carbon atoms of the piperidine ring (regioselective functionalization) is essential for creating precise molecular architectures but presents a significant synthetic challenge.

Directed C-H activation has emerged as a powerful strategy for this purpose. By attaching a directing group to the piperidine nitrogen or another position, a metal catalyst can be guided to activate a specific C-H bond, allowing for the introduction of new functional groups. For instance, a C(3)-linked directing group can facilitate the palladium-catalyzed arylation at the C(4) position of the piperidine ring with high regio- and stereoselectivity. acs.org Similarly, rhodium-catalyzed C-H insertion reactions can achieve functionalization at the C2 or C4 positions, with the outcome controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov

Functionalization can also be achieved by starting with a piperidine that already contains a reactive handle, such as a piperidone (a piperidine with a ketone group). The ketone provides a site for numerous chemical transformations. For example, piperidin-4-ones can be oxidized to α,β-unsaturated ketones, which then serve as substrates for conjugate addition reactions to introduce substituents at the C3 position. nih.gov Alkylation of the enamide anion of Δ¹-piperideine, generated from piperidine, allows for the regioselective introduction of alkyl groups at the C3 position. odu.edu

Table 4: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| Alkyl halide |

| Ammonium acetate |

| Benzylamine |

| Di-Boc-protected 3,5-diaminopyridine |

| Divinyl ketones |

| L-glutamic acid |

| N-Aryl piperidine |

| N-Boc-piperidine |

| N-Alkylpiperidine |

| Palladium |

| Piperidine |

| Piperidin-4-one |

| Pyridinecarbonitriles |

| Rhodium |

| Thionyl chloride |

| 1,3-bis-trimethylsilyl enol ether |

| Δ¹-piperideine |

Synthetic Methodologies for this compound and Analogous Diamine-Piperidine Scaffolds

The synthesis of piperidine derivatives, particularly those with specific stereochemistry, is a significant focus in medicinal and organic chemistry due to their prevalence in pharmaceuticals and natural products. nih.govnih.govmdpi.com The controlled spatial arrangement of substituents on the piperidine ring is often critical for biological activity. google.com This article details advanced synthetic strategies focusing on stereochemical control and sustainable practices for preparing diamine-substituted piperidines like this compound.

Catalytic Applications of Piperidine 1,4 Diyl Dimethanamine in Organic Transformations

Role as an Organocatalyst in Amine-Mediated Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often employs amines for their basic and nucleophilic properties. Piperidine (B6355638) and its derivatives are widely recognized as effective organocatalysts. google.com

Applications in Condensation and Addition Reactions

Piperidine itself is a classic catalyst for condensation reactions such as the Knoevenagel and aldol (B89426) condensations. wikipedia.org These reactions involve the formation of carbon-carbon bonds through the reaction of a carbonyl compound with an active methylene (B1212753) compound or another carbonyl compound, respectively. wikipedia.orglibretexts.orglibretexts.org The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from the reaction of the amine catalyst with a carbonyl substrate.

While specific examples detailing the use of (Piperidine-1,4-diyl)dimethanamine in these reactions are not readily found, its structure suggests it could participate in similar catalytic cycles. The presence of two primary amine groups could potentially lead to bifunctional catalysis, where one amine group activates the carbonyl compound while the other interacts with the second substrate.

A general scheme for a piperidine-catalyzed Knoevenagel condensation is shown below:

Table 1: Representative Piperidine-Catalyzed Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Benzaldehyde | Malononitrile | Piperidine | 2-Benzylidenemalononitrile |

This table represents a general, well-established reaction and does not feature this compound specifically due to a lack of available data.

Brønsted Basicity and Nucleophilicity in Catalysis

The catalytic activity of amines is intrinsically linked to their Brønsted basicity and nucleophilicity. Basicity refers to the ability to accept a proton, while nucleophilicity relates to the ability to donate an electron pair to an electrophile. In many amine-catalyzed reactions, the initial step involves the amine acting as a nucleophile to form an enamine or iminium ion intermediate.

The Brønsted basicity of diamines is influenced by factors such as the intrinsic basicity of the amino groups, the potential for intramolecular hydrogen bonding, and molecular strain. mdpi.com The piperidine ring provides a relatively rigid scaffold that positions the two aminomethyl groups, potentially influencing their basicity and nucleophilicity compared to more flexible diamines. The nucleophilicity of piperidine is generally higher than that of less sterically hindered secondary amines like morpholine, a factor that contributes to its catalytic efficacy.

Utilization as a Ligand in Metal-Catalyzed Processes

The two primary amine groups of this compound make it a potential bidentate ligand for transition metals, which are central to a vast array of catalytic transformations.

Transition Metal Catalysis Involving Piperidine-Diamine Ligands

Piperidine-containing ligands have been successfully employed in various metal-catalyzed reactions. For instance, pentadentate ligands based on 2-aminomethylpiperidine have been synthesized and used for the complexation of Mn(II). researchgate.net While this specific study focused on the properties of the metal complex itself rather than its catalytic application, it demonstrates the ability of the aminomethylpiperidine (B13870535) moiety to coordinate with transition metals. researchgate.net The resulting metal complexes could potentially catalyze oxidation, reduction, or cross-coupling reactions.

Table 2: Example of a Metal Complex with an Aminomethylpiperidine-Based Ligand

| Ligand | Metal Ion | Complex | Potential Application |

| (R)-AMPTA | Mn(II) | [Mn((R)-AMPTA)] | MRI Contrast Agent |

This table is based on a study of a related aminomethylpiperidine ligand and its metal complex. researchgate.net Catalytic applications were not the focus of this specific research.

Enantioselective Catalysis with Chiral Diamine-Piperidine Ligands

A significant area of catalysis is the development of enantioselective methods to produce single enantiomers of chiral molecules. Chiral diamine ligands are cornerstones of asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. chemrxiv.orgnih.gov

By introducing chirality into the piperidine ring or the aminomethyl side chains of this compound, it could be transformed into a chiral ligand for enantioselective catalysis. Chiral piperidine-containing ligands have been used in palladium-catalyzed C-H functionalization reactions. ucd.ie For example, chiral phosphoric acids have been used as anionic ligands in combination with a palladium catalyst for the enantioselective arylation of the α-methylene C–H bonds of piperidines.

Polymer Science Applications of Piperidine 1,4 Diyl Dimethanamine As a Monomer

Polymerization Strategies Employing Diamine Monomers

The presence of two primary amine groups in (Piperidine-1,4-diyl)dimethanamine allows for its participation in several polymerization reactions, primarily polycondensation and ring-opening polymerization.

Polycondensation Reactions for Polymer Chain Formation

Polycondensation is a primary route for incorporating diamines like this compound into polymer chains. This process involves the reaction of the diamine with a comonomer containing at least two complementary functional groups, such as diacyl chlorides or dianhydrides, leading to the formation of polyamides and polyimides, respectively.

Polyamides: The reaction of this compound with a diacyl chloride, such as terephthaloyl chloride, in a suitable solvent at low temperatures (the Schotten-Baumann reaction) would yield a polyamide. The resulting polymer would feature the piperidine (B6355638) ring within its backbone, influencing properties like thermal stability and solubility. While specific data for polyamides derived from this compound is not extensively documented in public literature, analogous systems using other cycloaliphatic diamines suggest that the resulting polyamides would likely exhibit good thermal stability and mechanical properties. kiku.dkntu.edu.tw

Polyimides: Polyimides are renowned for their exceptional thermal and chemical resistance. The synthesis involves a two-step process starting with the reaction of a diamine with a dianhydride, for example, pyromellitic dianhydride (PMDA), to form a soluble poly(amic acid) precursor. Subsequent thermal or chemical imidization leads to the final polyimide. The incorporation of the piperidine moiety from this compound is expected to enhance the solubility of the resulting polyimide in organic solvents, a common challenge with wholly aromatic polyimides. researchgate.netbibliomed.org

| Polycondensation Reaction | Comonomer | Resulting Polymer | Potential Properties |

| Polyamidation | Diacyl Chloride (e.g., Terephthaloyl chloride) | Polyamide | High thermal stability, good mechanical strength. |

| Polyimidation | Dianhydride (e.g., Pyromellitic dianhydride) | Polyimide | Excellent thermal and chemical resistance, potentially improved solubility. |

Ring-Opening Polymerization Initiated by Diamine Functionality

The primary amine groups of this compound can act as nucleophilic initiators for the ring-opening polymerization (ROP) of cyclic monomers like epoxides. researchgate.netcore.ac.ukunibo.it This is a widely used method for producing cross-linked thermosetting polymers with high performance.

In the context of epoxy resins, the diamine functions as a curing agent or hardener. The nitrogen atoms of the primary amines attack the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxide group. As each primary amine group can react twice, the difunctional nature of this compound allows it to act as a cross-linking agent, forming a three-dimensional network. The piperidine ring would be incorporated into the cross-linked structure, potentially influencing the glass transition temperature (Tg), mechanical strength, and chemical resistance of the cured epoxy resin. The use of cycloaliphatic amines as curing agents is known to impart good thermal and mechanical properties to epoxy systems. google.com

Design and Synthesis of Advanced Polymer Architectures

The difunctionality of this compound allows for its use in creating a variety of polymer architectures beyond simple linear chains.

Linear, Branched, and Cross-Linked Polymer Systems

Linear Polymers: As discussed in the polycondensation section, the reaction of this compound with a difunctional comonomer in a 1:1 stoichiometric ratio primarily leads to the formation of linear polymers. rsc.org

Branched and Cross-Linked Polymers: By adjusting the stoichiometry of the reactants or by introducing a multifunctional comonomer, branched or cross-linked polymers can be synthesized. For instance, reacting this compound with a tri- or tetra-functional acyl chloride would lead to a branched or cross-linked polyamide network. Similarly, in epoxy curing, the diamine itself acts as a cross-linker. The degree of cross-linking can be controlled by the ratio of diamine to epoxy resin, which in turn governs the final properties of the thermoset. nih.gov

| Polymer Architecture | Synthetic Strategy | Key Feature |

| Linear | 1:1 Stoichiometry in Polycondensation | Chain-like structure |

| Branched | Use of a multifunctional comonomer (>2 functional groups) | Polymer chains with side branches |

| Cross-Linked | Excess diamine in epoxy curing or use of multifunctional comonomers | Three-dimensional polymer network |

Incorporation into Block Copolymers and Dendrimers

Block Copolymers: this compound can be utilized as a chain extender in the synthesis of block copolymers, particularly polyurethanes or polyureas. In a typical synthesis, a prepolymer with isocyanate end-groups is first formed. The subsequent addition of a diamine chain extender like this compound leads to the formation of urea (B33335) linkages and the extension of the polymer chain, creating a block copolymer structure. google.comnih.gov The piperidine-containing hard segments would influence the microphase separation and, consequently, the mechanical properties of the resulting elastomer.

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. Diamines can serve as the core molecule in the divergent synthesis of dendrimers. nih.gov For instance, this compound could act as a tetrafunctional core (two primary amines, each with two reactive hydrogens) for the growth of dendrimer generations, for example, through Michael addition with acrylates followed by amidation with another diamine. kiku.dk The piperidine ring would be located at the very center of the resulting dendritic structure.

Structural and Morphological Characterization of Piperidine-Diamine Based Polymers

The characterization of polymers synthesized using this compound would involve a range of analytical techniques to determine their chemical structure, molecular weight, thermal properties, and morphology.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to confirm the formation of the desired polymer by identifying characteristic absorption bands. For instance, in a polyamide, the presence of amide I (C=O stretch) and amide II (N-H bend) bands, and the disappearance of the primary amine bands of the monomer would be indicative of successful polymerization. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed information about the polymer structure, confirming the connectivity of the monomer units and the presence of the piperidine ring in the polymer backbone. nih.govresearchgate.net

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA would be employed to assess the thermal stability of the polymers by measuring their weight loss as a function of temperature. This would indicate the decomposition temperature of the polymer. Polyamides and polyimides containing cycloaliphatic units are generally expected to exhibit good thermal stability. ijert.org

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. The Tg is a critical parameter that defines the upper service temperature of amorphous polymers and the processing window for semi-crystalline polymers. ijert.org

Morphological and Mechanical Analysis:

X-ray Diffraction (XRD): XRD analysis would reveal the degree of crystallinity of the synthesized polymers. The incorporation of the non-planar piperidine ring might disrupt chain packing and lead to more amorphous materials. ijert.org

Mechanical Testing: The mechanical properties of the polymers, such as tensile strength, modulus, and elongation at break, would be determined using techniques like tensile testing. These properties are crucial for evaluating the potential applications of the materials. researchgate.net

| Characterization Technique | Information Obtained | Expected Findings for Piperidine-Diamine Based Polymers |

| FTIR Spectroscopy | Functional groups present | Confirmation of amide or imide bond formation. |

| NMR Spectroscopy | Detailed polymer structure | Elucidation of monomer connectivity and piperidine ring integration. |

| Thermogravimetric Analysis (TGA) | Thermal stability | Good thermal stability, with decomposition temperatures likely above 300°C. |

| Differential Scanning Calorimetry (DSC) | Glass transition (Tg) and melting (Tm) temperatures | A distinct Tg, which would be influenced by the rigidity of the piperidine ring. |

| X-ray Diffraction (XRD) | Crystallinity | Likely amorphous or semi-crystalline nature due to the non-planar ring. |

| Mechanical Testing | Tensile strength, modulus, elongation | Properties would depend on the specific polymer type and architecture. |

Analysis of Polymer Backbone and Side-Chain Conformation

The conformation of a polymer backbone and its side chains dictates many of its macroscopic properties, including thermal stability, mechanical strength, and solubility. For polyamides incorporating a piperidine ring, such as those that could be synthesized from this compound, the piperidine ring itself would be a key structural feature.

The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. nih.govacs.org When incorporated into a polymer backbone, the substituents at the 1- and 4-positions (the aminomethyl groups in the case of the specified monomer) would likely be in an equatorial orientation to minimize steric hindrance. This would lead to a relatively linear and extended chain conformation.

Investigation of Supramolecular Assembly and Phase Behavior

Supramolecular assembly in polyamides is primarily driven by hydrogen bonding between the amide groups (-CONH-). This leads to the formation of ordered structures and crystalline domains within the polymer matrix. nih.gov The presence of the piperidine ring in the polymer backbone would influence this assembly.

The regular placement of the rigid piperidine units could facilitate the formation of well-defined crystalline structures. The phase behavior, including melting temperature (Tₘ) and glass transition temperature (T₉), would be directly related to the efficiency of chain packing and the strength of the intermolecular hydrogen bonds. nih.govmdpi.com For example, research on biobased long-chain polyamides demonstrates that the introduction of specific structural units can be used to program supramolecular interactions and tune crystallinity, which in turn adjusts mechanical properties. nih.gov

Polymers containing piperidine moieties have also been investigated for their temperature-responsive behavior in solution, exhibiting upper or lower critical solution temperatures (UCST or LCST). This behavior is often dictated by the interplay between hydrogen bonding with water and intramolecular or intermolecular interactions between polymer chains. However, these studies have focused on polymers with piperidine rings in the side chains, and it is unclear how a backbone-integrated piperidine would affect this behavior.

Functional Materials Derived from Piperidine-Diamine Polymers

Piperidine and its derivatives are recognized for their biological activity and are used in the synthesis of various pharmaceuticals and functional organic compounds. nih.gov Polymers incorporating this moiety could potentially be developed into functional materials with unique properties.

Given the presence of the secondary amine in the piperidine ring, polymers derived from this compound could be functionalized post-polymerization to introduce new properties. These materials could find applications in areas such as:

Biomedical Materials: The piperidine structure is a common motif in bioactive compounds. nih.gov Polymers containing this unit could be explored for applications in drug delivery or as antimicrobial surfaces.

High-Performance Materials: The rigid cyclic structure of the piperidine ring could enhance the thermal stability and mechanical strength of polyamides, making them suitable for engineering applications. Polyamides based on other alicyclic diamines have shown good thermal resistance and mechanical properties. researchgate.net

Chelating Agents: The nitrogen atoms in the polymer backbone could act as coordination sites for metal ions, suggesting potential applications in water treatment or catalysis.

The table below summarizes related compounds and their relevance to the potential study of this compound in polymer science.

| Compound Name | Relevance |

| 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane | An example of a cycloaliphatic diamine used to synthesize soluble polyamides with high glass transition temperatures. researchgate.net |

| 4-substituted piperidines | Used in conformational analysis studies that provide a basis for predicting the behavior of the piperidine ring within a polymer chain. nih.gov |

| Long-chain aliphatic polyamides | Research on these materials demonstrates the principles of tuning mechanical properties through the control of supramolecular hydrogen bonding and crystallinity. nih.gov |

Advanced Spectroscopic and Computational Analysis of Piperidine 1,4 Diyl Dimethanamine and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of (piperidine-1,4-diyl)dimethanamine, providing insights into its connectivity, conformation, and dynamic processes.

1D and 2D NMR Techniques for Connectivity and Conformation

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus. For this compound, the piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered heterocycles. This conformation leads to distinct signals for axial and equatorial protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to show characteristic signals for the piperidine ring protons, the aminomethyl protons, and the amine protons. Based on data from the analogous compound, 4-(aminomethyl)piperidine (B1205859), the following assignments can be predicted. chemicalbook.com The protons on the carbons adjacent to the ring nitrogen (C2 and C6) would appear as distinct multiplets for the axial and equatorial positions. Similarly, the protons at C3 and C5 would also exhibit distinct axial and equatorial signals. The proton at C4, being a methine proton, would show a complex multiplet due to coupling with the adjacent methylene (B1212753) protons and the aminomethyl group. The protons of the two aminomethyl groups (-CH₂NH₂) are expected to appear as doublets due to coupling with the adjacent methine proton (C4) and the N-H proton of the piperidine ring, respectively. The NH and NH₂ protons would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments. For this compound, assuming a stable chair conformation, one would expect to see distinct signals for the piperidine ring carbons (C2/C6, C3/C5, and C4) and the two aminomethyl carbons. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms.

2D NMR Techniques: To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling network between protons. For instance, it would show correlations between the protons on C2 and C3, C3 and C4, and C4 and the C4-aminomethyl group. It would also help to distinguish between the axial and equatorial protons based on their coupling constants.

HSQC: An HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the definitive assignment of the ¹³C signals based on the already assigned proton signals.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of related piperidine derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2/C6 (axial) | ~2.5-2.7 | ~45-50 |

| C2/C6 (equatorial) | ~2.9-3.1 | ~45-50 |

| C3/C5 (axial) | ~1.1-1.3 | ~28-32 |

| C3/C5 (equatorial) | ~1.6-1.8 | ~28-32 |

| C4 | ~1.3-1.5 | ~35-40 |

| C1-CH₂ | ~2.3-2.5 | ~50-55 |

| C4-CH₂ | ~2.5-2.7 | ~45-50 |

| N1-H | Broad, variable | - |

| N(CH₂)-NH₂ | Broad, variable | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Dynamic NMR Studies for Conformational Dynamics

The piperidine ring in this compound is not static and undergoes conformational changes, primarily the chair-to-chair interconversion. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these dynamic processes. optica.orgoptica.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be used to determine the energy barriers for conformational exchange.

At room temperature, the chair-to-chair interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of interconversion decreases. At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden and eventually separate into distinct signals at even lower temperatures. From the coalescence temperature and the chemical shift difference between the axial and equatorial protons, the free energy of activation (ΔG‡) for the ring inversion can be calculated. Such studies would provide valuable information about the conformational flexibility of the piperidine ring in this specific diamine. While specific dynamic NMR data for this compound is not available, studies on similar piperidine derivatives have shown that the energy barrier for chair-to-chair interconversion is typically in the range of 10-12 kcal/mol.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₇H₁₇N₃ for this compound. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm its identity with a high degree of confidence.

Tandem Mass Spectrometry for Structural Characterization

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. For this compound, the fragmentation is expected to be initiated by cleavage of the bonds adjacent to the nitrogen atoms.

Based on the principles of mass spectral fragmentation of amines, the following fragmentation pathways can be anticipated:

α-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the formation of stable iminium ions. For this compound, α-cleavage could occur at several positions, leading to characteristic fragment ions. For example, cleavage of the C1-C2 bond would result in the loss of a CH₂NH₂ radical, while cleavage of the C4-CH₂ bond would lead to the loss of a CH₂NH₂ group from the other end.

Ring Cleavage: The piperidine ring can also undergo fragmentation, leading to a series of smaller fragment ions. The fragmentation pattern would be characteristic of the substitution pattern on the ring.

Loss of Ammonia (B1221849): Loss of a neutral ammonia molecule (NH₃) from the primary amine groups is another possible fragmentation pathway.

The mass spectrum of the closely related 4-(aminomethyl)piperidine shows a molecular ion peak and characteristic fragment ions resulting from the loss of the aminomethyl group and cleavage of the piperidine ring. nist.gov A similar fragmentation pattern, albeit more complex due to the presence of two aminomethyl groups, would be expected for this compound.

A hypothetical fragmentation pattern for this compound is presented in the table below:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 144 | [M+H]⁺ |

| 127 | [M-NH₃]⁺ |

| 114 | [M-CH₂NH₂]⁺ |

| 98 | Ring fragmentation products |

| 84 | Ring fragmentation products |

| 70 | Ring fragmentation products |

| 56 | Ring fragmentation products |

| 44 | [CH₂=NH₂]⁺ |

| 30 | [CH₂=NH]⁺ |

Note: These are predicted fragmentation patterns and would need to be confirmed by experimental data.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, and N-H bending vibrations.

N-H Stretching: The primary amine (-NH₂) and secondary amine (-NH-) groups will exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine will typically show two bands (asymmetric and symmetric stretching), while the secondary amine will show a single band.

C-H Stretching: The C-H stretching vibrations of the methylene groups in the piperidine ring and the aminomethyl groups will appear in the region of 2800-3000 cm⁻¹.

N-H Bending: The N-H bending vibrations (scissoring) of the primary amine are expected in the region of 1590-1650 cm⁻¹. The N-H bending of the secondary amine is typically weaker and appears around 1500 cm⁻¹.

C-N Stretching: The C-N stretching vibrations will appear in the region of 1000-1250 cm⁻¹.

The gas-phase IR spectrum of 4-(aminomethyl)piperidine shows characteristic bands for the N-H and C-H stretching vibrations, which can be used as a reference for interpreting the spectrum of this compound. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C and C-N stretching vibrations of the piperidine ring are expected to be strong in the Raman spectrum. The symmetric vibrations of the molecule will be particularly Raman active.

The following table summarizes the expected vibrational frequencies for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (primary amine) | 3300-3500 (two bands) | Weak |

| N-H Stretch (secondary amine) | 3300-3400 (one band) | Weak |

| C-H Stretch | 2800-3000 | Strong |

| N-H Bend (primary amine) | 1590-1650 | Moderate |

| C-N Stretch | 1000-1250 | Strong |

| Piperidine Ring Vibrations | Fingerprint region (below 1500) | Strong |

Characterization of Amine and Heterocyclic Vibrational Modes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups and understanding the bonding within a molecule. For this compound, these methods would provide a detailed fingerprint of its molecular structure.

The primary amine (-NH₂) groups are expected to exhibit characteristic vibrational modes. In FTIR spectroscopy, primary amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. spectroscopyonline.comorgchemboulder.com Another key vibration is the N-H scissoring (bending) mode, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band can also be observed between 850-750 cm⁻¹. spectroscopyonline.comorgchemboulder.com

The heterocyclic piperidine ring also possesses a unique set of vibrations. The C-N stretching vibrations of aliphatic amines are typically found in the 1250-1020 cm⁻¹ region. orgchemboulder.com The spectra would also be populated by C-H stretching vibrations of the methylene groups in the ring and side chains, usually located between 3000 and 2800 cm⁻¹.

Raman spectroscopy would offer complementary information. While N-H stretching vibrations are also visible in Raman spectra, the non-polar C-C and C-H bonds of the piperidine ring often produce strong Raman signals, aiding in the complete structural elucidation.

Table 1: Illustrative Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | FTIR, Raman |

| Primary Amine (-NH₂) | N-H Scissoring (Bending) | 1650 - 1580 | FTIR |

| Primary Amine (-NH₂) | N-H Wagging | 850 - 750 | FTIR |

| Aliphatic Amine (C-N) | C-N Stretch | 1250 - 1020 | FTIR, Raman |

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 820.1 |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. acs.orgjst.go.jp It is used to identify the crystalline phases present in a bulk sample and can be used to assess its purity. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. While generally more challenging for solving the crystal structure of organic compounds from first principles compared to SC-XRD, modern methods have made it an increasingly viable option. researchgate.netaip.org For this compound, PXRD would be essential for quality control in any synthesis, ensuring the desired crystalline form has been obtained.

Computational Chemistry Approaches

Computational methods are powerful tools for complementing experimental data and providing insights into the electronic structure, reactivity, and dynamic behavior of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.net For this compound, DFT could be used to predict the most stable conformation (e.g., chair vs. boat, and axial vs. equatorial substituents) and to simulate its infrared and Raman spectra, aiding in the interpretation of experimental results. nih.gov

Table 3: Illustrative DFT-Calculated Properties for a Piperidine Derivative

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing a detailed picture of conformational changes and intermolecular interactions. researchgate.net For a flexible molecule like this compound, MD simulations can explore the potential energy surface, revealing the different accessible conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets or other molecules in a material. MD simulations of piperidine derivatives have been used to investigate conformational behaviors and interactions in a biological environment. researchgate.net For the title compound, MD could elucidate the dynamics of the piperidine ring flip and the rotation of the aminomethyl side chains.

Future Research Directions and Emerging Paradigms for Piperidine 1,4 Diyl Dimethanamine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign methods for the synthesis of (Piperidine-1,4-diyl)dimethanamine is a primary focus for future research. Current synthetic strategies often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future investigations will likely prioritize the following:

Catalytic Hydrogenation of Pyridine-4-carbonitrile Derivatives: Exploring novel catalytic systems for the one-pot reduction of appropriately substituted pyridine (B92270) precursors could offer a more direct and atom-economical route. This would involve the screening of various transition metal catalysts and optimizing reaction conditions to achieve high yields and selectivity.

Biocatalytic Approaches: The use of enzymes, such as transaminases or engineered reductases, presents a green alternative to traditional chemical methods. Research in this area would focus on identifying or engineering enzymes capable of stereoselectively synthesizing the target molecule or its key intermediates.

Flow Chemistry Synthesis: Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields, purity, and safety. Developing a continuous flow process for the synthesis of this compound would be a significant step towards its scalable and sustainable production.

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The distinct geometry and hydrogen bonding capabilities of this compound make it an attractive building block for the construction of complex supramolecular assemblies. Future research will delve into its ability to form well-defined structures through non-covalent interactions.

Host-Guest Chemistry: The piperidine (B6355638) ring can act as a scaffold for creating host molecules capable of encapsulating guest species. Research will likely explore the synthesis of macrocyclic derivatives of this compound and their binding affinities for various organic molecules or ions.

Self-Assembled Monolayers (SAMs): The terminal amine groups can serve as anchor points for the functionalization of surfaces. Studies will investigate the formation of SAMs on different substrates, such as gold or silicon dioxide, and characterize their structural and electronic properties for potential applications in sensors or molecular electronics.

Gels and Soft Materials: The ability of the diamine to form extensive hydrogen-bonded networks could be exploited to create novel supramolecular gels. Research will focus on designing derivatives that can self-assemble in specific solvents to form stimuli-responsive soft materials.

Integration into Hybrid Organic-Inorganic Materials for Emerging Technologies

The amine functionalities of this compound provide reactive sites for grafting onto or coordinating with inorganic frameworks, leading to the creation of novel hybrid materials with tailored properties.

Metal-Organic Frameworks (MOFs): The diamine can act as a linker or a modulator in the synthesis of MOFs. Future work will explore the incorporation of this compound into MOF structures to create materials with enhanced gas sorption capacities, catalytic activity, or sensing capabilities.

Functionalized Nanoparticles: The compound can be used to surface-modify inorganic nanoparticles, such as silica (B1680970) or iron oxide, to improve their dispersibility in various media and to introduce specific functionalities. Research will focus on the development of these hybrid nanoparticles for applications in drug delivery, bioimaging, and catalysis.

Hybrid Perovskites: The diamine could be investigated as a potential organic cation in the formation of hybrid perovskite materials for photovoltaic and optoelectronic applications. Studies will aim to understand how its structure and dynamics influence the stability and performance of these materials.

Development of Next-Generation Catalytic Systems

The presence of two primary amine groups and a piperidine ring makes this compound a versatile ligand and organocatalyst.

Asymmetric Catalysis: Chiral derivatives of the diamine could be synthesized and evaluated as ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenations, transfer hydrogenations, and C-C bond-forming reactions.

Organocatalysis: The basic nature of the amine groups allows it to function as an organocatalyst for various transformations, including Knoevenagel condensations, Michael additions, and aldol (B89426) reactions. Future research will explore its catalytic activity and stereoselectivity in these and other reactions.

Supported Catalysts: Immobilizing this compound or its metal complexes onto solid supports, such as polymers or silica, can facilitate catalyst recovery and reuse. This area of research will focus on developing robust and efficient supported catalytic systems.

Synergistic Approaches Combining Computational and Experimental Research

To accelerate the discovery and optimization of applications for this compound, a close integration of computational modeling and experimental validation will be crucial.

Predictive Modeling of Synthetic Routes: Quantum mechanical calculations can be employed to predict reaction pathways, transition states, and catalyst performance for novel synthetic routes, thereby guiding experimental efforts.

Simulation of Supramolecular Assembly: Molecular dynamics and Monte Carlo simulations can provide insights into the self-assembly behavior of the diamine and its derivatives, helping to design molecules with desired aggregation properties.

In Silico Screening for Catalytic Activity: Computational screening of virtual libraries of catalysts based on the this compound scaffold can identify promising candidates for specific chemical transformations, which can then be synthesized and tested experimentally.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its use in a wide range of innovative technologies and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Piperidine-1,4-diyl)dimethanamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves reductive amination or alkylation of piperidine precursors. For example, trans-cyclohexane-1,4-diyl derivatives (CAS 10029-07-9) are synthesized under inert atmospheres to prevent oxidation, with yields optimized by controlling temperature (20–25°C) and stoichiometric ratios of reactants . Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is critical to confirm structural integrity .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., using a C18 column and methanol-buffer mobile phases) ensures purity assessment . Structural confirmation relies on H/C NMR for stereochemical analysis and Fourier-transform infrared spectroscopy (FTIR) for functional group identification .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C, protected from light to prevent photodegradation. Stability studies indicate a shelf life of ≥12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

- Methodological Answer : Discrepancies in receptor-binding affinities or toxicity profiles may arise from impurities or stereochemical variations. Use orthogonal analytical methods (e.g., chiral HPLC) to verify enantiomeric purity . Cross-validate biological assays (e.g., in vitro receptor binding and in vivo efficacy models) with standardized protocols .

Q. What strategies enhance the bioavailability of this compound-based compounds?

- Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine moieties), improve solubility. Pharmacokinetic studies in rodent models show that PEGylation or prodrug formulations can increase plasma half-life by 2–3 fold .

Q. How do structural modifications impact the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking simulations and X-ray crystallography reveal that substituents at the piperidine nitrogen influence binding to G protein-coupled receptors (GPCRs). For example, bulky aromatic groups enhance affinity for serotonin receptors (5-HT), while alkyl chains favor dopamine D2 receptors .

Q. What are the critical considerations for scaling up synthesis without compromising purity?

- Methodological Answer : Optimize catalytic systems (e.g., palladium-based catalysts for cross-coupling reactions) and implement continuous flow chemistry to reduce side reactions. Process analytical technology (PAT) monitors real-time purity, ensuring batch consistency .

Safety and Regulatory Considerations

Q. What are the primary hazards associated with handling this compound?

- Methodological Answer : The compound is classified under GHS Hazard Category 8 (corrosive) with precautionary codes P260-P310. Use fume hoods, nitrile gloves, and eye protection. Spills require neutralization with 5% acetic acid before disposal .

Q. How can researchers mitigate ecological risks during disposal?

- Methodological Answer : Follow EPA guidelines for organic amines: incinerate at ≥1000°C with scrubbers to prevent NO emissions. Biodegradation studies show >90% removal in activated sludge systems within 14 days .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.